2-(1-Fluoronaphthalen-2-yl)benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
918630-51-0 |
|---|---|
Molecular Formula |
C17H11FO |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-(1-fluoronaphthalen-2-yl)benzaldehyde |
InChI |
InChI=1S/C17H11FO/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-11H |
InChI Key |
ZPWSPTQXTZOCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2 1 Fluoronaphthalen 2 Yl Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to a wide range of chemical transformations. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing capacity of the oxygen atom, makes it a prime target for nucleophiles. However, in the case of 2-(1-Fluoronaphthalen-2-yl)benzaldehyde, the reactivity of the aldehyde is modulated by the electronic effects of the bulky aromatic substituent. The aromatic rings can donate electron density through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. huji.ac.ilorganic-chemistry.org
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. huji.ac.il This intermediate is then typically protonated to yield an alcohol. huji.ac.il The reactivity of the aldehyde in this compound towards nucleophiles is influenced by both steric hindrance from the adjacent aromatic ring and the electronic effects of the substituent groups. huji.ac.il Electron-withdrawing groups on the aromatic rings would enhance reactivity, while electron-donating groups would diminish it. researchgate.net
Table 1: General Examples of Nucleophilic Addition to Aldehydes
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |
| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF |
| Cyanide (HCN) | Cyanohydrin | Basic conditions |
Condensation Reactions and Imine Formation
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. worktribe.com This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. wikipedia.org Subsequent dehydration of the carbinolamine yields the imine. worktribe.comwikipedia.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov For aromatic aldehydes like this compound, these condensation reactions are generally efficient. organic-chemistry.orgrsc.org
Studies on the condensation of various aromatic aldehydes with amines have shown that the reaction is influenced by the electronic nature of the substituents on the aldehyde. nih.gov Electron-withdrawing groups tend to favor the formation of the imine. The reaction of this compound with different primary amines would be expected to yield a variety of imine products, which are valuable intermediates in organic synthesis. nih.gov
Reductions and Oxidations at the Carbonyl Center
The aldehyde functional group in this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The reduction of the aldehyde to a primary alcohol, (2-(1-fluoronaphthalen-2-yl)phenyl)methanol, can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). utsouthwestern.edu Catalytic hydrogenation can also be employed. utsouthwestern.edu The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. For instance, NaBH₄ is a milder reducing agent and is generally selective for aldehydes and ketones.
Oxidation: Oxidation of the aldehyde group leads to the formation of 2-(1-fluoronaphthalen-2-yl)benzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this transformation. Milder, more selective oxidizing agents like silver oxide (Ag₂O) can also be used, particularly when other sensitive functional groups are present.
Transformations Involving the Fluorine Atom
The carbon-fluorine bond is the strongest single bond to carbon, which often renders fluoroaromatic compounds chemically inert. nih.gov However, under specific conditions, the fluorine atom in this compound can participate in chemical transformations.
Aromatic C-F Bond Activation Pathways
The activation of C-F bonds is a significant area of research due to the prevalence of organofluorine compounds in pharmaceuticals and materials. nih.govnih.gov This activation can be achieved through various means, including the use of transition metals or main group metals. nih.govnih.gov Research on a closely related compound, 2-(1-fluoronaphthalen-2-yl)phenol, has demonstrated that the C-F bond can be activated. rsc.org For instance, aluminum-mediated C-F bond activation has been reported in similar biaryl systems. rsc.org These reactions often proceed via an oxidative addition mechanism or a concerted pathway. nih.gov Photocatalytic methods are also emerging as a powerful tool for C-F bond activation under mild conditions. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Potential
While the C-F bond is strong, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups positioned ortho or para to the fluorine atom. nih.govmasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring.
For this compound, the aldehyde group is an electron-withdrawing group. However, its position relative to the fluorine atom will influence the potential for SNAr. If the aldehyde group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, the reaction will be more favorable. The reactivity in SNAr reactions often follows the order F > Cl > Br > I, as the high electronegativity of fluorine helps to stabilize the intermediate, and the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.comstackexchange.com Studies on other fluoroaromatic compounds have shown that SNAr can be facilitated by strong nucleophiles and appropriate reaction conditions. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(1-fluoronaphthalen-2-yl)phenyl trifluoromethanesulfonate |
| 2-(Naphthalen-1-yl)benzaldehyde |
| Grignard Reagents (R-MgX) |
| Organolithium Reagents (R-Li) |
| Cyanohydrin |
| Sodium borohydride (NaBH₄) |
| Lithium aluminum hydride (LiAlH₄) |
| (2-(1-fluoronaphthalen-2-yl)phenyl)methanol |
| 2-(1-fluoronaphthalen-2-yl)benzoic acid |
| Potassium permanganate (KMnO₄) |
| Chromic acid (H₂CrO₄) |
| Silver oxide (Ag₂O) |
| 2-(1-fluoronaphthalen-2-yl)phenol |
Halogen Dance and Other Rearrangements
The "halogen dance" is a type of rearrangement reaction in which a halogen atom on an aromatic ring migrates to a different position. This transformation is typically initiated by a strong base, which deprotonates the aromatic ring to form an aryl anion or aryllithium species. researchgate.net The halogen then transposes its position.
For this compound, a halogen dance would involve the migration of the fluorine atom on the naphthalene (B1677914) ring. The proposed mechanism would likely involve the following steps:
Deprotonation: A strong, non-nucleophilic base (like lithium diisopropylamide or a tert-butoxide) would abstract a proton from the naphthalene ring. The most likely position for deprotonation would be the C3 position, which is ortho to the bulky benzaldehyde (B42025) substituent and activated by the adjacent aromatic system.
Halogen Migration: The resulting carbanion could then induce the migration of the fluorine atom.
Protonation: Quenching the reaction with a proton source would yield the rearranged isomer.
However, the halogen dance is more commonly observed with heavier halogens like bromine and iodine. researchgate.net The strength of the C-F bond and the high electronegativity of fluorine might make this rearrangement less favorable compared to its bromo or iodo analogues. The reaction's feasibility would be highly dependent on the specific base and reaction conditions employed.
Reactivity of the Naphthalene Ring System
The reactivity of the naphthalene core in this compound is influenced by the electronic effects of both the fluorine atom and the 2-phenylbenzaldehyde (B32115) group.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the C1 (α) position due to the superior resonance stabilization of the resulting carbocation intermediate (Wheland intermediate). However, in this substituted naphthalene, the directing effects of the existing groups must be considered.
2-Phenylbenzaldehyde group (at C2): This large group provides significant steric hindrance. Electronically, the aldehyde function is a strong deactivating and meta-directing group.
The combination of these effects suggests that incoming electrophiles would likely avoid the sterically hindered peri-position (C8). The C4 position is para to the fluorine and meta to the C2-substituent's point of attachment, making it a plausible site for substitution. The other ring (C5-C8) would be less deactivated, and substitution could potentially occur at C5 or C7.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| -F | C1 | Withdrawing | Donating | Deactivating | Ortho, Para |
| -C₆H₄CHO | C2 | Withdrawing | Withdrawing | Deactivating | Meta |
Table 1: Summary of substituent effects on the naphthalene ring for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution on Naphthalene
Nucleophilic aromatic substitution (NAS) on aryl halides can proceed through two primary mechanisms: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism. chemistrysteps.commasterorganicchemistry.com
The SNAr mechanism is relevant for this compound, with fluorine acting as the leaving group. This mechanism is favored under the following conditions:
The presence of a good leaving group. Fluorine is an excellent leaving group in SNAr reactions, with reactivity being F > Cl > Br > I, which is opposite to SN2 reactions. chemistrysteps.com
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org
In the title compound, the fluorine at C1 does not have a strongly activating group (like a nitro group) in the ortho (C2) or para (C4) positions. The benzaldehyde group at C2 is electron-withdrawing, which provides some activation, but its effect might not be sufficient to enable the reaction under mild conditions. Therefore, forcing conditions (high temperatures, strong nucleophiles) would likely be required to achieve substitution of the fluorine atom via the SNAr pathway. walisongo.ac.idresearchgate.net
The benzyne mechanism involves elimination of HX via a very strong base (e.g., NaNH₂) to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. chemistrysteps.com This is less likely for a fluoro-substituted aromatic ring compared to chloro-, bromo-, or iodo-substituted ones because of the strength of the C-F bond and the poor ability of fluoride to act as a leaving group in this context.
Cycloaddition Reactions of the Naphthalene Core
The naphthalene ring system can participate as the diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, this requires overcoming the significant aromatic stabilization energy of the naphthalene core. academie-sciences.fr Consequently, such reactions often necessitate high temperatures, high pressures, or the use of highly reactive dienophiles.
The reaction would involve one of the rings of the naphthalene moiety acting as a diene. For example, the ring bearing the substituents could react with a dienophile like maleic anhydride. The presence of the fluorine and benzaldehyde groups would influence the electron density and steric accessibility of the diene, thereby affecting the reaction's regioselectivity and rate. In some cases, Lewis acid catalysis can be employed to enhance the rate of cycloaddition reactions involving aromatic systems. academie-sciences.fr Another class of relevant reactions is 1,3-dipolar cycloadditions, where a 1,3-dipole could react across one of the double bonds of the naphthalene system. researchgate.net
Investigating Intramolecular Interactions and Cyclization Tendencies
The specific arrangement of the functional groups in this compound—with the aldehyde group held in proximity to the C1- and C8-positions of the naphthalene ring—creates the potential for intramolecular reactions.
One significant possibility is an acid-catalyzed intramolecular electrophilic substitution (a form of Friedel-Crafts acylation). Protonation of the aldehyde's carbonyl oxygen by a strong acid would generate a highly electrophilic oxocarbenium ion. This electrophile could then be attacked by the electron-rich naphthalene ring, likely at the C8 (peri) position, to form a new six-membered ring. This would result in a fluorenone-type derivative. The feasibility of this cyclization depends on the geometric strain of the transition state and the electronic activation of the C8 position.
Alternatively, under basic conditions, intramolecular aldol-type reactions could be envisioned, although this would require the deprotonation of a C-H bond on the naphthalene ring, which is generally not acidic enough. A more plausible pathway might involve a base-catalyzed reaction if another acidic proton were available within the molecule's broader structure, though none is apparent in the parent compound. Bergman cyclization is a reaction that forms aromatic rings from enediyne precursors, which is a synthetic route to naphthalenes rather than a reaction of them. researchgate.net
Mechanistic Investigations of Key Transformations
Mechanism: Intramolecular Electrophilic Cyclization
A plausible key transformation for this compound is the acid-catalyzed intramolecular cyclization to form a new polycyclic aromatic system.
Step 1: Protonation of the Carbonyl. A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
Step 2: Electrophilic Attack. The C8 position of the naphthalene ring acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a new C-C bond and a resonance-stabilized carbocation intermediate (a Wheland intermediate), temporarily disrupting the aromaticity of one of the naphthalene rings.
Step 3: Deprotonation and Aromatization. A conjugate base removes the proton from the C8 position, restoring the aromaticity of the naphthalene ring system and yielding the cyclized product, which would be a substituted fluoranthenone.
Step 4: Dehydration. Under heating, the resulting tertiary alcohol would likely dehydrate to form a fully conjugated aromatic system.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Should a nucleophile (Nu⁻) be forced to react with the compound, the mechanism for the substitution of fluorine would be as follows:
Step 1: Nucleophilic Addition. The nucleophile attacks the carbon atom bearing the fluorine atom (C1), forming a tetrahedral intermediate. The negative charge is delocalized across the aromatic system and is stabilized by resonance. This resonance-stabilized carbanion is known as a Meisenheimer complex. libretexts.org
The stability of the Meisenheimer intermediate is crucial, and as previously noted, the lack of a strong para- or ortho-electron-withdrawing group makes this pathway challenging for this compound without harsh reaction conditions.
Derivatization and Structural Modification of 2 1 Fluoronaphthalen 2 Yl Benzaldehyde
Formation of Chalcone (B49325) and Related α,β-Unsaturated Carbonyl Derivatives
The synthesis of chalcones, which are α,β-unsaturated ketones, is a cornerstone of organic synthesis, frequently achieved through the Claisen-Schmidt condensation. wikipedia.orgslideshare.net This reaction involves the base-catalyzed condensation between an aromatic aldehyde that lacks α-hydrogens and an enolizable ketone. miracosta.edu 2-(1-Fluoronaphthalen-2-yl)benzaldehyde is an ideal aldehyde component for this transformation.
The reaction mechanism typically begins with the deprotonation of the α-carbon of a ketone (such as an acetophenone (B1666503) derivative) by a base (e.g., NaOH or KOH) to form an enolate ion. gordon.edu This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or with gentle heating, to yield the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone. gordon.edunih.gov This process is highly efficient for creating a carbon-carbon double bond conjugated to two aromatic systems and a carbonyl group. jetir.orgnih.gov By selecting different ketones, a diverse library of chalcone derivatives can be synthesized, each incorporating the 2-(1-fluoronaphthalen-2-yl)phenyl motif. mdpi.comresearchgate.net
Table 1: Representative Claisen-Schmidt Condensation Reactions
| Reactant 1: Aldehyde | Reactant 2: Ketone | Base Catalyst | Potential Chalcone Product |
|---|---|---|---|
| This compound | Acetophenone | NaOH / EtOH | (E)-1-phenyl-3-(2-(1-fluoronaphthalen-2-yl)phenyl)prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | KOH / MeOH | (E)-3-(2-(1-fluoronaphthalen-2-yl)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| This compound | 2-Acetylnaphthalene | NaOH / EtOH | (E)-3-(2-(1-fluoronaphthalen-2-yl)phenyl)-1-(naphthalen-2-yl)prop-2-en-1-one |
| This compound | Cyclohexanone | NaOH (solid) | (E,E)-2,6-bis(2-(1-fluoronaphthalen-2-yl)benzylidene)cyclohexan-1-one |
Accessing Cyclic Systems via Intramolecular Reactions
While this compound itself is not predisposed to intramolecular cyclization, it can be readily converted into precursors suitable for such transformations. These reactions are powerful tools for constructing rigid, polycyclic frameworks from linear starting materials.
A key strategy involves first extending the aldehyde with a side chain containing a second reactive functional group. For instance, a Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene bearing an ester or nitrile group. The resulting molecule can then undergo intramolecular cyclization. A notable example is the intramolecular Prins/Friedel-Crafts reaction. beilstein-journals.org If the aldehyde is converted to an appropriate homoallylic alcohol derivative, acid-catalyzed cyclization can occur where the alkene attacks the activated alcohol (or a related carbocation), and the resulting cationic intermediate is trapped by the electron-rich naphthalene (B1677914) or benzene (B151609) ring to form a new cyclic system. Similarly, derivatives can be designed to undergo intramolecular aldol (B89426) or Claisen condensations to form new five- or six-membered rings.
Table 2: Hypothetical Intramolecular Cyclization Strategies
| Precursor Derived from Aldehyde | Reaction Type | Potential Cyclic Product |
|---|---|---|
| 4-(2-(1-Fluoronaphthalen-2-yl)phenyl)but-3-en-1-ol | Acid-catalyzed Intramolecular Prins/Friedel-Crafts | Fluorinated Tetrahydrophenanthrene derivative |
| Methyl 4-(2-(1-Fluoronaphthalen-2-yl)phenyl)-4-oxobutanoate | Intramolecular Aldol Condensation | Substituted Dihydronaphthocyclopentenone |
| Diethyl 2-(2-(1-fluoronaphthalen-2-yl)benzylidene)malonate | Michael Addition followed by Cyclization | Functionalized Tetralone derivative |
Development of Polycyclic Aromatic Hydrocarbon (PAH) Analogs
The biaryl structure of this compound makes it an excellent starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.netepa.gov PAHs are a class of compounds defined by their fused aromatic rings. epa.gov
Several synthetic routes can be envisioned. One common method is the Wittig reaction, which would convert the aldehyde into a stilbene-type derivative. This derivative can then undergo photochemical or thermal electrocyclization, followed by oxidation, to generate a new aromatic ring fused to the existing framework, yielding a fluorinated phenanthrene (B1679779) or chrysene (B1668918) analog. Another powerful technique is acid-catalyzed cycloaromatization of precursors obtained via direct arylation strategies. nih.gov Furthermore, derivatives of the title aldehyde can be designed to participate in Diels-Alder reactions. sigmaaldrich.comdntb.gov.ua For example, conversion of the aldehyde to a diene could be followed by a [4+2] cycloaddition with a suitable dienophile (like an alkyne) to construct a new six-membered ring, which upon aromatization would lead to a complex PAH. beilstein-journals.org
Table 3: Potential Synthetic Routes to PAH Analogs
| Starting Material | Key Transformation(s) | Target PAH Class |
|---|---|---|
| This compound | Wittig reaction with benzylphosphonium ylide, followed by photocyclization | Fluorinated Dibenzo[c,g]phenanthrene analog |
| Derivative of this compound | Intramolecular Friedel-Crafts acylation, followed by reduction and aromatization | Fluorinated Benz[a]anthracene analog |
| Diene derived from this compound | Diels-Alder reaction with dimethyl acetylenedicarboxylate, followed by aromatization | Substituted Fluorinated Triphenylene analog |
Generation of Nitrogen-Containing Heterocyclic Derivatives
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and functional materials, and aldehydes are primary building blocks for their synthesis. rsc.orgnih.govmdpi.com this compound can be readily converted into a vast array of such compounds.
The most direct reaction is condensation with a primary amine to form a Schiff base (imine). nih.gov These imines are not only stable products in their own right but also key intermediates for further transformations. For example, the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted. By reacting this compound with a 2-aminoacetophenone (B1585202) derivative, a substituted quinoline (B57606) can be synthesized. rsc.org Similarly, the Doebner-von Miller reaction provides another route to quinolines. amazonaws.com Reaction of the aldehyde with hydrazine (B178648) or its derivatives yields hydrazones, which are themselves an important class of compounds and can serve as precursors for other heterocycles like pyrazoles. researchgate.netmdpi.com
Table 4: Synthesis of Nitrogen-Containing Heterocycles
| Reagent(s) | Reaction Type | Product Class |
|---|---|---|
| Aniline or substituted anilines | Condensation | Schiff Bases (Imines) |
| 2-Aminoacetophenone, Base | Friedländer Annulation | Substituted Quinolines |
| Aniline, Pyruvic Acid | Doebner Reaction | Quinoline-4-carboxylic acids |
| Hydrazine Hydrate | Condensation | Hydrazones |
| Ethylenediamine, Oxidant | Condensation/Oxidation | Substituted Pyrazines |
Exploration of New Fluorinated Organic Building Blocks
The derivatization of this compound is not merely an academic exercise but a strategic approach to creating novel fluorinated building blocks for use in drug discovery and materials science. nih.govyoutube.com The introduction of fluorine into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. youtube.comekb.eg
Each class of compounds derived from the parent aldehyde—the chalcones, the polycyclic systems, the PAHs, and the nitrogen heterocycles—represents a new family of fluorinated synthons. beilstein-journals.orgjyu.fi These molecules carry the unique 1-fluoro-2-naphthylphenyl substructure into a new chemical space. For instance, the fluorinated chalcones can be used as precursors for pyrazolines, flavones, or other heterocyclic systems. The fluorinated PAHs could be investigated as new organic semiconductors or fluorescent probes. The nitrogen-containing heterocycles, particularly quinolines and imidazoles, are privileged scaffolds in medicinal chemistry, and the introduction of the fluoronaphthyl group could lead to new therapeutic agents with unique pharmacological profiles. d-nb.info The synthetic versatility of the aldehyde allows this specific fluorinated motif to be incorporated into a wide and diverse range of molecular frameworks. nih.gov
Table 5: Derivative Classes as New Fluorinated Building Blocks
| Derivative Class | Potential Applications | Key Structural Feature |
|---|---|---|
| Fluorinated Chalcones | Precursors for flavonoids, pyrazolines; potential bioactive agents | α,β-Unsaturated ketone, extended conjugation |
| Fused Cyclic Systems | Scaffolds for complex natural product synthesis; rigid molecular platforms | Polycyclic, often stereochemically rich, frameworks |
| Fluorinated PAHs | Organic electronics (e.g., OFETs, OLEDs), molecular sensors | Extended planar π-system |
| Nitrogen Heterocycles | Medicinal chemistry (e.g., kinase inhibitors, antibacterial agents), ligands for catalysis | Basic nitrogen centers, hydrogen bonding capability, metal coordination sites |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reaction Pathways
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(1-fluoronaphthalen-2-yl)benzaldehyde. These calculations solve approximations of the Schrödinger equation to provide insights into the electron distribution and energy of the system.
The electronic structure of this compound is characterized by the extensive π-conjugated system of the naphthalene (B1677914) and benzene (B151609) rings. The fluorine atom, being highly electronegative, and the aldehyde group, with its carbonyl moiety, introduce significant electronic perturbations. Calculations would reveal the molecular orbital (MO) landscape, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are critical in predicting the molecule's reactivity, spectroscopic behavior, and electronic properties.
Furthermore, quantum chemical methods are instrumental in mapping potential reaction pathways. For the aldehyde group, this includes modeling nucleophilic addition reactions, a characteristic process for benzaldehydes. For the fluoronaphthalene core, pathways for electrophilic or nucleophilic aromatic substitution could be computationally explored. By calculating the energies of reactants, transition states, and products, a comprehensive reaction energy profile can be constructed, offering a theoretical prediction of reaction feasibility and kinetics. nih.govnumberanalytics.comchemrxiv.org
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for a molecule of this size. DFT studies would provide a deeper understanding of the reactivity and selectivity of this compound. nih.gov
Key reactivity descriptors that can be calculated using DFT include:
Fukui Functions and Dual Descriptor: These concepts, derived from the change in electron density, identify the most electrophilic and nucleophilic sites within the molecule. For instance, the analysis would likely confirm the carbonyl carbon of the aldehyde as a primary electrophilic site.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of non-covalent interactions and electrophilic/nucleophilic attack.
Conformational Analysis and Energy Landscapes
The rotational freedom around the single bond connecting the naphthalene and benzaldehyde (B42025) rings suggests the existence of multiple conformers for this compound. Conformational analysis is crucial as the relative orientation of the two aromatic systems will significantly impact the molecule's properties.
A detailed conformational search, typically performed using molecular mechanics or semi-empirical methods followed by higher-level DFT or ab initio calculations, would identify the stable conformers and the transition states connecting them. The result is an energy landscape, a potential energy surface that maps the energy of the molecule as a function of its geometry. researchgate.net The global minimum on this landscape represents the most stable conformation.
For substituted biaryls, the planarity or non-planarity of the conformers is a key point of investigation. Steric hindrance between the ortho-hydrogens of the benzaldehyde ring and the adjacent groups on the naphthalene ring could lead to a twisted, non-planar ground state. The dihedral angle between the two rings is a critical parameter that would be determined from these calculations. Studies on related molecules like 2-fluorobenzaldehyde (B47322) have shown that planar conformers are often stable. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound at finite temperatures. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, over a period of time.
MD simulations would be particularly useful for:
Exploring Conformational Dynamics: Observing how the molecule transitions between different low-energy conformations over time. This can reveal the flexibility of the molecule and the timescales of conformational changes.
Solvation Effects: Understanding how solvent molecules arrange around the solute and how these interactions influence the conformational preferences and reactivity of the compound.
Simulating Structural Response: Investigating how the molecule's structure responds to changes in its environment, such as temperature or pressure.
For a molecule with a complex energy landscape, MD simulations can reveal how readily the system can overcome energy barriers and access different conformational states, which can be crucial for its function in various applications. nih.gov
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) to Aid Characterization
Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to aid in the experimental characterization of a newly synthesized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, particularly DFT with the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netijrte.org These predicted spectra would be invaluable for assigning the peaks in an experimental spectrum, confirming the molecular structure. The predicted chemical shifts would be sensitive to the molecule's conformation.
| Nucleus | Predicted Chemical Shift Range (ppm) - General Estimation |
| ¹H (Aldehyde) | 9.5 - 10.5 |
| ¹H (Aromatic) | 7.0 - 8.5 |
| ¹³C (Carbonyl) | 190 - 200 |
| ¹³C (Aromatic) | 110 - 150 |
| ¹⁹F | -110 to -140 (relative to CFCl₃) |
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This generates a theoretical IR spectrum. Key predicted vibrational modes would include the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹), C-F stretching vibrations, and the complex pattern of C-H and C=C stretching and bending modes of the aromatic rings. researchgate.netnist.govnist.govdocbrown.info Comparing the predicted spectrum with an experimental one helps to confirm the presence of specific functional groups and provides a fingerprint for the molecule.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.netresearchgate.net Given the extensive conjugation in this compound, strong absorptions in the UV region are expected. The calculations would predict the energies of the π → π* transitions responsible for these absorptions.
| Spectrum | Key Predicted Features |
| NMR | Distinct signals for aldehyde, aromatic protons, carbonyl carbon, and fluorine-coupled carbons. |
| IR | Strong C=O stretch, C-F stretch, and aromatic C=C and C-H vibrations. |
| UV-Vis | Intense absorptions in the UV region due to π → π* transitions of the conjugated system. |
By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing deep insights into its structure, reactivity, and spectroscopic signatures, thereby guiding and complementing experimental studies.
Research Applications and Broader Impact in Organic Chemistry
Precursor in Complex Molecule Synthesis
There is no available information on the use of 2-(1-Fluoronaphthalen-2-yl)benzaldehyde as a starting material or intermediate in the synthesis of more complex molecules. The aldehyde functional group offers a reactive handle for a variety of transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, which are fundamental in building molecular complexity. The biaryl scaffold of a fluorinated naphthalene (B1677914) linked to a benzaldehyde (B42025) presents a framework that could potentially lead to novel heterocyclic compounds or polycyclic aromatic systems. beilstein-journals.orgclockss.orgrsc.org However, no specific examples involving this particular compound have been documented.
Scaffold for Novel Catalyst Ligands in Organometallic Chemistry
The structure of this compound contains potential coordination sites (the aldehyde oxygen and the aromatic rings) that could be elaborated into ligands for organometallic catalysts. nih.gov The presence of a fluorine atom can influence the electronic properties of the ligand, which in turn can modulate the activity and selectivity of a metal center. fluorochem.co.uk Naphthalene-containing ligands have been explored in catalysis, but there are no reports on the synthesis or application of ligands derived specifically from this compound.
Probing Reaction Mechanisms and Stereochemical Control
Fluorinated compounds are sometimes used as probes in mechanistic studies due to the unique spectroscopic signature of the fluorine atom (¹⁹F NMR). ossila.com The strategic placement of fluorine in this compound could, in theory, allow for the tracking of this molecule through a reaction sequence. Furthermore, the chiral environment that could be created from this molecule might be exploited for stereochemical control in asymmetric synthesis. nih.govsemanticscholar.orgresearchgate.net Nevertheless, no such studies have been published.
Design of Fluorescent Probes and Sensors Based on Naphthalene Scaffolds
Naphthalene derivatives are well-known for their fluorescent properties and are frequently used as the core of fluorescent probes and sensors. nih.govresearchgate.netmdpi.comrsc.orgrsc.org The introduction of a fluorine atom can further modulate these photophysical properties. nih.govresearchgate.net While the general class of naphthalene-based fluorescent probes is a vibrant area of research, there is no specific information on the design, synthesis, or evaluation of fluorescent probes or sensors derived from this compound.
Q & A
Q. Table 1: Key Spectral Peaks for this compound (Hypothetical Data)
| Technique | Expected Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 10.01 (s, CHO), 7.61–6.75 (m, aromatic H) | |
| 13C NMR | δ 192.1 (CHO), 160.5 (C-F), 115–135 (aromatic C) | |
| FTIR | 1705 cm⁻¹ (C=O), 1230 cm⁻¹ (C-F) |
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 140–160°C | ±15% efficiency |
| Catalyst Loading | 5–10 mol% Pd | Critical |
| Solvent | DMF > THF | Polarity-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
